molecular formula C21H15NO4S B6583476 N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide CAS No. 883952-88-3

N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide

Cat. No.: B6583476
CAS No.: 883952-88-3
M. Wt: 377.4 g/mol
InChI Key: YNVLFHZQDSONKJ-UHFFFAOYSA-N
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Description

N-[3-(4-Methoxyphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide is a hybrid molecule combining a chromen-4-one (flavone) core with a thiophene-2-carboxamide moiety. The chromenone scaffold is known for its biological relevance, including anti-inflammatory and anticancer properties, while the thiophene carboxamide group enhances binding affinity through hydrogen bonding and π-π interactions .

Properties

IUPAC Name

N-[3-(4-methoxyphenyl)-4-oxochromen-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO4S/c1-25-14-10-8-13(9-11-14)18-19(23)15-5-2-3-6-16(15)26-21(18)22-20(24)17-7-4-12-27-17/h2-12H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVLFHZQDSONKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the chromen-4-one core, which can be synthesized through the condensation of salicylaldehyde with an appropriate ketone under acidic conditions. The methoxyphenyl group is introduced via electrophilic aromatic substitution.

The thiophene-2-carboxamide moiety is then attached through a coupling reaction, often using reagents such as thionyl chloride to activate the carboxylic acid group of thiophene-2-carboxylic acid, followed by reaction with an amine derivative of the chromen-4-one intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The chromen-4-one core can be oxidized to form quinone derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted chromen-4-one derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

IUPAC Name: N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide
Molecular Formula: C22H19NO4S
Molecular Weight: 385.46 g/mol
CAS Number: [to be determined]

The compound features a chromenone core, a methoxyphenyl group, and a thiophene moiety, which contribute to its diverse applications.

Chemistry

In the field of chemistry, this compound serves as a versatile building block for the synthesis of more complex organic molecules. Its unique structure allows for exploration in:

  • Synthetic Methodologies: The compound can be utilized in various chemical reactions to develop new synthetic routes or improve existing methodologies.
  • Material Science: Due to its potential photostability and fluorescence properties, it may be explored for applications in developing new materials, such as polymers or coatings.

Biology and Medicine

The biological activity of this compound has been a focal point of research, particularly its potential therapeutic applications:

  • Anticancer Activity: Preliminary studies suggest that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and inhibiting specific kinases involved in cell signaling pathways. For instance, it has demonstrated effectiveness against breast cancer and leukemia cells by inducing oxidative stress leading to cancer cell death.
  • Anti-inflammatory Properties: Research indicates that the compound may also possess anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, thereby reducing inflammation markers in various models.

Industrial Applications

In the industrial sector, this compound is being investigated for its potential use in:

  • Development of Functional Materials: The compound's unique properties make it suitable for applications in electronics and photonics, where fluorescence or specific chemical stability is required.

Case Study 1: Anticancer Mechanisms

A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the growth of breast cancer cells through apoptosis induction. The study highlighted:

MechanismDescription
Enzyme InhibitionInhibition of specific kinases involved in cell signaling pathways
Induction of Oxidative StressIncreased reactive oxygen species (ROS) leading to cell death

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of the compound revealed that it significantly reduced prostaglandin E2 production in lipopolysaccharide-stimulated macrophages. This study provided insights into:

ParameterResult
Prostaglandin E2 LevelsDecreased by 50% in treated macrophages
COX Enzyme ActivityInhibited by 70%

Mechanism of Action

The mechanism of action of N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chromen-4-one core can interact with active sites of enzymes, potentially inhibiting their activity. The methoxyphenyl and thiophene moieties can enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related thiophene carboxamide derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Substituent Variations and Physicochemical Properties

Table 1: Key Structural and Physical Properties of Selected Thiophene Carboxamides

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Yield (%) Key Reference
N-(4-Methoxyphenyl)-thiophene-2-carboxamide C₁₂H₁₁NO₂S 233.29 4-Methoxyphenyl (amide), thiophene-2-carboxamide N/A N/A
Compound 15 C₁₈H₁₈N₄O₃S 370.43 4-Acetamido, hydrazinocarbonyl, 4-methoxyphenyl >300 84
N-(4-chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide C₁₈H₁₃Cl₂NO₃S₂ 426.34 4-Chlorophenyl (amide), 3-[(4-chlorophenyl)methanesulfonyl] N/A N/A
N-(2,4-dichloro-5-methoxyphenyl)-3-(4-nitrophenoxy)thiophene-2-carboxamide C₁₈H₁₂Cl₂N₂O₅S 439.27 2,4-Dichloro-5-methoxyphenyl (amide), 3-(4-nitrophenoxy) N/A N/A

Key Observations:

  • The target compound’s chromenone core distinguishes it from simpler analogs like N-(4-methoxyphenyl)-thiophene-2-carboxamide , which lacks fused aromatic systems.
  • Compound 15 exhibits an exceptionally high melting point (>300°C), attributed to strong intermolecular hydrogen bonding from the hydrazinocarbonyl group. This contrasts with lower melting points (156–168°C) in cyano-substituted analogs (Compounds 11–13, ).
  • Halogenated derivatives (e.g., ) show increased molecular weights and lipophilicity, which may improve membrane permeability but reduce solubility.

Biological Activity

N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide is a synthetic organic compound that has gained attention in pharmacological research due to its potential biological activities. This compound belongs to the class of chromen-4-one derivatives and is characterized by its unique structural features, including a methoxyphenyl group and a thiophene moiety.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H15NO4S\text{C}_{19}\text{H}_{15}\text{N}\text{O}_4\text{S}

This compound features:

  • A chromenone core
  • A methoxy group at the para position of the phenyl ring
  • A thiophene ring attached to a carboxamide group

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting with the formation of the chromenone core through the condensation of salicylaldehyde with appropriate β-keto esters. Subsequent reactions introduce the methoxyphenyl and thiophene groups, often utilizing Friedel-Crafts acylation and other coupling strategies.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and colon cancer cells. The mechanism of action is believed to involve the modulation of apoptotic pathways, particularly through the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl2) .

Case Study: Breast Cancer Cell Lines

A study evaluated the effects of this compound on MDA-MB-231 cells, reporting a 38-fold increase in apoptosis compared to control groups. The compound's efficacy was linked to its ability to activate caspases involved in the apoptotic pathway .

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. It has shown potential in inhibiting key inflammatory enzymes such as COX-2 and LOX, which are involved in the inflammatory response. This inhibition can reduce the production of pro-inflammatory cytokines, highlighting its therapeutic potential in treating inflammatory diseases .

Enzyme Inhibition

The compound demonstrates inhibitory effects on various enzymes relevant to disease pathways:

  • Cholinesterases : It exhibits dual inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating moderate potency.
  • VEGFR : Preliminary studies suggest potential inhibition of vascular endothelial growth factor receptor (VEGFR), which is crucial for tumor angiogenesis .

Antioxidant Activity

In addition to its anticancer and anti-inflammatory properties, this compound has been evaluated for its antioxidant capabilities. It has shown effectiveness in scavenging free radicals, which may contribute to its protective effects against oxidative stress-related diseases .

Research Findings Summary Table

Activity Mechanism IC50 Values Cell Lines Tested
AnticancerInduces apoptosis via caspase activationSignificant apoptosisMCF-7, MDA-MB-231
Anti-inflammatoryInhibits COX-2 and LOX pathwaysModerateIn vitro models
Enzyme inhibitionAChE/BChE inhibitionAChE: 10.4 μMVarious
VEGFR inhibitionTBDCancer cell lines
AntioxidantScavenges free radicalsTBDVarious

Q & A

Q. Basic Research Focus

  • 1H/13C NMR : Identify the chromen-4-one scaffold through aromatic proton signals (δ 6.8–8.2 ppm) and the 4-oxo group (δ ~170 ppm in 13C NMR). The thiophene carboxamide moiety shows characteristic peaks for the NH proton (δ ~10.2 ppm, broad singlet) and thiophene protons (δ 6.5–7.5 ppm) .
  • HRMS : Confirm molecular weight with <2 ppm error. For example, the parent ion [M+H]+ should match calculated values (e.g., m/z 445 for derivatives with methoxyphenyl substituents) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry. Use SHELXL for refinement, ensuring data-to-parameter ratios >15 for reliability .

How can computational methods like DFT predict the electronic properties and reactivity of this compound?

Q. Advanced Research Focus

  • DFT Setup : Optimize geometry using the B3LYP functional with a 6-31G(d,p) basis set. Calculate frontier molecular orbitals (HOMO/LUMO) to predict charge-transfer interactions and reactive sites .
  • Solvent Effects : Apply the Polarizable Continuum Model (PCM) to simulate solvation in polar solvents (e.g., DMSO). This clarifies tautomeric preferences of the 4-oxo group and hydrogen-bonding interactions .
  • Reactivity Insights : Use Fukui indices to identify nucleophilic/electrophilic regions. For example, the chromen-4-one oxygen and thiophene sulfur are likely sites for electrophilic substitution .

What strategies can resolve contradictions in biological activity data across studies involving similar chromenone derivatives?

Q. Advanced Research Focus

  • Structural-Activity Comparison : Analyze substituent effects using derivatives from (e.g., VIj and VIk). For instance, replacing bromophenyl with methoxyphenyl groups increases solubility but may reduce receptor binding affinity .
  • Dose-Response Curves : Validate activity discrepancies by testing compounds under standardized conditions (e.g., fixed ATP concentrations in kinase assays). Contradictions often arise from variable assay protocols (e.g., IC50 values sensitive to incubation time) .
  • Molecular Docking : Cross-validate bioactivity using AutoDock Vina with crystal structures of target proteins (e.g., adenosine A2B receptors). Pay attention to π-π stacking between the chromenone ring and receptor aromatic residues .

How can crystallographic data resolve ambiguities in the compound’s tautomeric or conformational states?

Q. Advanced Research Focus

  • Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) at 292 K. Ensure R-factor <0.05 and data-to-parameter ratio >15 for accuracy .
  • Tautomer Analysis : Compare bond lengths (e.g., C=O vs. C–O in the chromenone ring). A C=O bond length of ~1.22 Å confirms the keto form, while elongation (>1.3 Å) suggests enol tautomers .
  • SHELX Refinement : Apply TWIN/BASF commands to address twinning in crystals. For conformational flexibility, model alternative positions with occupancy refinement .

What are the challenges in scaling up the synthesis of this compound for in vivo studies, and how can they be mitigated?

Q. Advanced Research Focus

  • Purification : Use flash chromatography (silica gel, 20–30% EtOAc/hexane) to remove byproducts. For large batches, switch to preparative HPLC with C18 columns and isocratic elution .
  • Yield Drop : Scale-up often reduces yields due to inefficient heat transfer. Optimize microwave-assisted synthesis (e.g., 100 W, 100°C) for uniform heating .
  • Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH). Lyophilization improves stability of the carboxamide group .

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